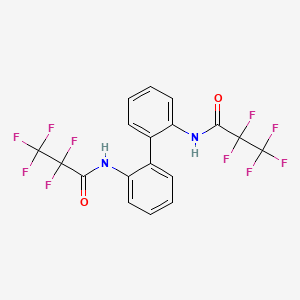

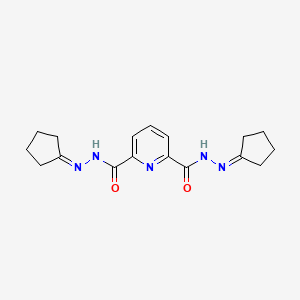

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-N,N-dimethyl-1-(3-phenoxypropanoyl)azepan-3-amine, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPAA is a cyclic amine that has been synthesized using various methods and has shown promising results in various research areas.

Aplicaciones Científicas De Investigación

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Liu et al. (1993) prepared and characterized several N3O3 amine phenols, derived from KBH4 reduction of Schiff bases, for their potential in coordinating with Group 13 metal ions, highlighting their significance in inorganic chemistry and potential applications in materials science and catalysis Liu et al., 1993.

Macrocyclic and Macroacyclic Compartmental Schiff Bases

Aguiari et al. (1992) synthesized and characterized hexadentate and decadentate compartmental Schiff bases, elucidating their interaction with metal ions. This research is pivotal for the development of novel coordination compounds with potential applications in catalysis, material science, and as ligands in various chemical reactions Aguiari et al., 1992.

Azepanium Ionic Liquids

Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids starting from azepane, demonstrating the potential of using industrial by-products in creating environmentally friendly solvents with significant applications in green chemistry and electrochemistry Belhocine et al., 2011.

Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents

Mesropyan et al. (2005) synthesized compounds by condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols, contributing to organic synthesis and potentially influencing the development of pharmaceuticals and agrochemicals Mesropyan et al., 2005.

Iron‐catalyzed Hydrosilylation of Diacids in the Presence of Amines

Wei et al. (2020) developed a chemoselective strategy for building N‐substituted cyclic amines, which is crucial for synthesizing a wide range of bioactive molecules and natural products, showcasing the importance of such amines in medicinal chemistry and drug discovery Wei et al., 2020.

Biobased Amines: From Synthesis to Polymers; Present and Future

Froidevaux et al. (2016) reviewed the synthesis of biobased amines and their applications in creating biobased polymers, emphasizing the role of such amines in the development of sustainable materials and contributing to a greener chemical industry Froidevaux et al., 2016.

Propiedades

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-18(2)15-8-6-7-12-19(14-15)17(20)11-13-21-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENNRQWAVIZDER-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)